molecular formula C5H10N4O B3048640 hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 177842-78-3

hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No. B3048640
M. Wt: 142.16 g/mol
InChI Key: AJNZCSDXKOIHQA-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazine is a compound with the CAS Number: 273-94-9 and a Molecular Weight of 120.11 . It has a solid physical form and is stored at room temperature .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .


Molecular Structure Analysis

The IUPAC Name of 1H-imidazo[4,5-b]pyrazine is 1S/C5H4N4/c1-2-7-5-4 (6-1)8-3-9-5/h1-3H, (H,6,7,8,9) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

1H-Imidazo[4,5-b]pyrazine has a molecular weight of 120.11 . It is a solid at room temperature .

Scientific Research Applications

Heterocyclic Amplifiers of Phleomycin

A study by Barlin and Ireland (1984) discussed the preparation of 1H-imidazo[4,5-b]pyrazines from 5-bromopyrazine-2,3-diamine and related compounds, examining their reactions and slight activity as amplifiers of phleomycin, an antibiotic with DNA-cleaving activity useful in chemotherapy (Barlin & Ireland, 1984).

Potential Anticancer Agents

Temple et al. (1987) developed routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, considering their structure as mitotic inhibitors with significant antitumor activity in mice. Their work aimed at synthesizing congeners of active imidazo compounds to assess their biological activity (Temple et al., 1987).

Luminescence Properties

Teranishi (2007) reviewed the chemical principles of the luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, focusing on bioluminescence and chemiluminescence in marine organisms and potential applications in bioassays. This work highlights the relevance of these compounds in biological light-emitting processes (Teranishi, 2007).

N-oxides and Reactivity Studies

Elina, Musatova, and Tsyrul'nikova (1972) synthesized N-oxides and N,N′-dioxides of methyl derivatives of imidazo[4,5-b]quinoxaline and imidazo[4,5-b]pyrazine, demonstrating their higher reactivity and potential for further chemical transformations (Elina et al., 1972).

Synthetic Methods and Biological Applications

Goel, Luxami, and Paul (2015) compiled progress in synthetic methods of imidazo[1,2-a]pyrazines, illustrating their reactivity and wide-ranging biological activities. This review underscores the versatility of the imidazo[1,2-a]pyrazine scaffold in drug development and organic synthesis (Goel et al., 2015).

Safety And Hazards

The safety information for 1H-imidazo[4,5-b]pyrazine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

The use of similar compounds in the field of organic light-emitting diodes (OLEDs) suggests potential future applications . For instance, Ir(iii) based carbene complexes have been used to solve the issue of efficient and durable blue phosphors .

properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydroimidazo[4,5-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h3-4,6-7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZCSDXKOIHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C(N1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565670
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

CAS RN

177842-78-3
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177842-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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